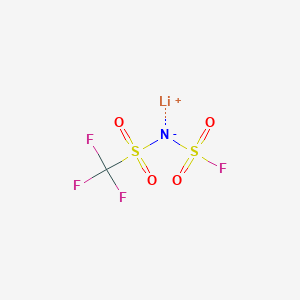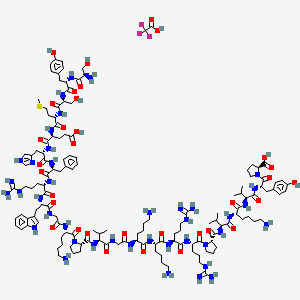
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide
説明
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a hydrophilic salt . It is commonly used as a Li-ion source in electrolytes for Li-ion batteries as a safer alternative to commonly used lithium hexafluorophosphate . It is made up of one Li cation and a bistriflimide anion .
Molecular Structure Analysis
The molecular structure of Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is represented by the chemical formula LiC2F6NO4S2 . It is made up of one Li cation and a bistriflimide anion .Physical And Chemical Properties Analysis
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a white solid with an odorless smell . It has a density of 1.33 g/cm3 and a melting point of 236 °C . It is highly soluble in water, with a solubility of 80.65% at 22 °C .科学的研究の応用
Lithium-Ion Batteries (LIBs)
LiTFSI plays a crucial role in enhancing the performance of lithium-ion batteries (LIBs). Here’s how:
Electrolyte Additive: LiTFSI is commonly used as an electrolyte additive due to its high ionic conductivity and stability. When added to organic electrolytes (such as ethylene carbonate or dimethyl carbonate), it improves the overall conductivity and extends the operational voltage range of LIBs .
Rare-Earth Lewis Acid Catalysts
LiTFSI is involved in the preparation of rare-earth Lewis acid catalysts. These catalysts play a vital role in various chemical transformations, including polymerization, hydroamination, and other organic reactions. The unique properties of LiTFSI contribute to the effectiveness of these catalysts .
Electrosynthesis and Ammonia Production
Researchers have proposed an electrodriven chemical looping ammonia synthesis mediated by lithium imide (LiTFSI) and its analogs. This innovative approach could revolutionize ammonia production, which is essential for fertilizers and other industrial processes .
High-Performing Rechargeable Lithium Metal Batteries (RLMBs)
LiTFSI, when combined with N,N-dimethyl fluorosulfonamide (DMFSA) as a solvent, enhances the safety and performance of rechargeable lithium metal batteries. These RLMBs benefit from the unique properties of LiTFSI, leading to safer and more efficient energy storage systems .
Environmental Applications
While not directly related to LiTFSI, the broader context of lithium-ion batteries impacts the environment. By promoting the adoption of electric vehicles (powered by LIBs), we can reduce fossil fuel consumption, mitigate pollution, and contribute to sustainable development .
- Trifluorosulfonyl Imide-Based Ionic Liquid Electrolytes for Lithium-Ion Battery: A Review
- Lithium bis(trifluoromethylsulfonyl)imide, 98+%, Thermo Scientific
- Researchers achieve electrosynthesis of LiTFSI and N-containing analogs for looped ammonia production
- Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide for high-performing rechargeable lithium metal batteries
作用機序
Target of Action
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide, often simply referred to as LiTFSI, is a hydrophilic salt . It is commonly used as a source of lithium ions in electrolytes for lithium-ion batteries . The primary targets of LiTFSI are the electrolytes in these batteries, where it acts as a safer alternative to commonly used lithium hexafluorophosphate .
Mode of Action
LiTFSI is made up of one lithium cation and a bistriflimide anion . The electrolytic dissociation of LiTFSI rises along with its concentration, due to the formation of ion triplets and more complex ion associates . This interaction with its targets results in improved rate capability and capacity retention in Li-metal and Li-ion cells .
Biochemical Pathways
The LiTFSI’s action primarily affects the ionic conductivity of the electrolyte, which is essential for the efficient transport of lithium ions . The Li-ion transport is derived from the vehicular transport below 30 mol%, and likely changes to favor structural diffusion via the exchange of anions in the first Li+ solvation shell above 30% .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiTFSI, we can discuss its properties in terms of its solubility , conductivity , and stability . LiTFSI has a very high solubility in water , which contributes to its high ionic conductivity . Its stability is also notable, as it exhibits high electrochemical stability .
Result of Action
The result of LiTFSI’s action is the enhanced performance of lithium-ion batteries. It improves the rate capability and capacity retention of these batteries . Furthermore, the use of LiTFSI can significantly suppress the side reactions occurring at the cathode compartment .
Action Environment
The action of LiTFSI is influenced by environmental factors such as temperature and concentration. For instance, its ionic conductivity and electrochemical stability can vary with temperature . Moreover, the electrolytic dissociation of LiTFSI rises along with its concentration . Therefore, these factors should be carefully controlled to optimize the action, efficacy, and stability of LiTFSI.
Safety and Hazards
特性
IUPAC Name |
lithium;fluorosulfonyl(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF4NO4S2.Li/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRAMZRKLHPLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF4LiNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide | |
CAS RN |
192998-62-2 | |
| Record name | Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)








![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)
